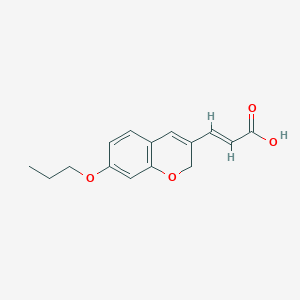

(2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid

Description

(2E)-3-(7-Propoxy-2H-chromen-3-yl)acrylic acid is a synthetic organic compound featuring a chromen (benzopyran) core substituted with a propoxy group at the 7-position and an (E)-configured acrylic acid moiety at the 3-position.

The synthesis of such compounds often involves regioselective functionalization of the chromen core. For example, describes the use of click chemistry and nucleophilic substitutions to introduce alkoxy and acryloyl groups to chromen-2-one scaffolds .

Properties

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(E)-3-(7-propoxy-2H-chromen-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C15H16O4/c1-2-7-18-13-5-4-12-8-11(3-6-15(16)17)10-19-14(12)9-13/h3-6,8-9H,2,7,10H2,1H3,(H,16,17)/b6-3+ |

InChI Key |

NQBVYQVHPLFUCK-ZZXKWVIFSA-N |

Isomeric SMILES |

CCCOC1=CC2=C(C=C1)C=C(CO2)/C=C/C(=O)O |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C=C(CO2)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid typically involves the condensation of 7-propoxy-2H-chromen-3-yl with prop-2-enoic acid under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Esterification of the Acrylic Acid Group

The carboxylic acid group in the acrylic acid moiety undergoes esterification under standard conditions. For example, esterification can be achieved via activation of the carboxylic acid with oxalyl chloride in the presence of DMF as a catalyst, followed by reaction with alcohols or other nucleophiles . Key steps include:

-

Activation : Conversion of the carboxylic acid to an acyl chloride intermediate.

-

Nucleophilic Attack : Reaction with alcohols or amines to form esters or amides, typically in the presence of bases like triethylamine .

-

Deprotection : If protected groups (e.g., acetates) are used, acidic or basic conditions (e.g., 3M HCl ) can remove them post-esterification .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Oxalyl chloride, DMF, triethylamine, ROH | Formation of ester derivatives |

Cycloaddition Reactions

The α,β-unsaturated acrylic acid group is prone to [2+2] and [2+4] cycloadditions with electrophiles or dienophiles. For instance:

-

[2+2] Cycloadditions : Reactions with ketenes or carbodiimides under thermal or photochemical conditions can form four-membered rings .

-

[2+4] Cycloadditions : Interactions with dipolar species (e.g., isocyanates, isothiocyanates) may yield six-membered heterocycles .

These reactions are influenced by steric and electronic factors, with reagents like triphenylphosphine or dipolar systems playing a role in directing regioselectivity .

Electrophilic Substitution on the Chromenyl Ring

The chromenyl moiety can undergo bromination at reactive positions (e.g., C-2 or C-5) using NBS (N-bromosuccinimide) in polar aprotic solvents like DMF . Subsequent aromatization with bases like DBU converts cyclohexenone intermediates into fully aromatic systems .

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, DMF | Brominated chromenyl derivatives |

| Aromatization | DBU, PhMe/MeCN | Aromatic chromenyl derivatives |

Domino Reactions

The compound may participate in domino cascades , where sequential reactions occur without isolating intermediates. For example:

-

Activation of the Acrylic Acid : Formation of a phosphonium salt intermediate via reaction with electrophiles (e.g., keteneylidenetriphenylphosphorane), followed by cycloaddition or nucleophilic attack .

-

Multi-step Transformations : Potential for tandem reactions involving esterification and subsequent cycloaddition or substitution .

Hydrolysis of the Propoxy Group

The propoxy ether substituent may undergo acidic or basic hydrolysis to regenerate a phenolic hydroxyl group. While not explicitly detailed in the sources, analogous ether cleavage reactions typically use HCl (acidic) or NaOH (basic) under reflux .

Research Findings and Implications

Scientific Research Applications

3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-Propoxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of (2E)-3-(7-Propoxy-2H-chromen-3-yl)acrylic Acid and Analogues

Key Observations :

- Substituent Effects : The 7-propoxy group in the target compound contrasts with the 7-propargyloxy group in ’s chromen-2-one derivative. Propargyloxy introduces alkyne functionality, enabling click chemistry modifications, while propoxy enhances lipophilicity .

- Core Structure : Chromen derivatives (e.g., target compound) differ from benzodioxol () and simple phenyl systems () in electronic properties. The chromen ring’s oxygen atom may facilitate hydrogen bonding, whereas benzodioxol’s fused dioxolane ring increases rigidity .

- Acidic Moieties : The acrylic acid group in the target compound and derivatives provides a deprotonatable carboxyl group, influencing solubility and binding to biological targets.

Key Insights :

- Enzyme Inhibition : Chromen-2-one derivatives () show acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, suggesting the target compound’s chromen core could be optimized for neurodegenerative disease research .

- Anti-Tumor Potential: Bibenzyls with dihydroxyphenyl groups () demonstrate cytotoxic effects, implying that introducing hydroxyl groups to the target compound’s chromen ring may enhance anti-tumor activity .

- Antimicrobial Activity : Proton salts of acrylic acid derivatives () exhibit broad-spectrum antimicrobial effects, highlighting the role of the acrylic acid moiety in disrupting microbial membranes .

Biological Activity

The compound (2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid is a derivative of coumarin, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be analyzed through various spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is , indicating a complex arrangement that contributes to its biological activities.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The DPPH free radical scavenging activity for related compounds shows promising results, suggesting that this compound may also effectively neutralize free radicals, thus protecting cells from oxidative stress .

Anticancer Effects

Studies have documented the anticancer properties of coumarin derivatives. For instance, compounds within this class have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Properties

The anti-inflammatory activity of similar compounds has been widely reported. These compounds often inhibit pro-inflammatory cytokines and enzymes, leading to reduced inflammation in various models. This suggests potential therapeutic roles in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many coumarin derivatives inhibit key enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling Pathways : Compounds may interact with pathways such as NF-kB and MAPK, affecting cell proliferation and apoptosis.

Study 1: Antioxidant Activity Assessment

In a comparative study, the antioxidant capacity of this compound was evaluated against standard antioxidants like ascorbic acid. The results indicated a significant scavenging effect with an IC50 value comparable to established antioxidants .

Study 2: Anticancer Efficacy in vitro

A recent study investigated the anticancer effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, with mechanistic studies revealing induction of apoptosis through caspase activation .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-(7-propoxy-2H-chromen-3-yl)acrylic acid, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling a 7-propoxy-2H-chromen-3-carbaldehyde with an acrylic acid derivative via a Knoevenagel condensation. Catalysts like piperidine or zinc chloride in anhydrous ethanol under reflux (70–80°C) are commonly used. Solvent polarity and temperature significantly impact stereoselectivity and yield .

- Key Data : For analogous chromenyl acrylic acids, yields range from 45% to 72% depending on substituent steric effects and catalyst choice .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Resolves double-bond stereochemistry (E/Z) and confirms substituent positioning. SHELXL refinement is recommended for small-molecule crystallography .

- NMR : and NMR identify proton environments (e.g., vinyl protons at δ 6.2–7.8 ppm, chromenyl oxymethine at δ 4.1–4.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ predicted at ~275 m/z) .

Q. How can researchers assess the compound’s preliminary biological activity?

- Methodology : Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL indicate potential efficacy. Compare with proton salts of structurally related acrylic acids, which show enhanced activity against resistant strains .

Q. What role does the 7-propoxy group play in modulating physicochemical properties?

- Methodology : Compare logP (lipophilicity) and solubility via HPLC or shake-flask assays. The 7-propoxy group increases hydrophobicity compared to hydroxyl or methoxy analogs, potentially enhancing membrane permeability .

Q. Which chromatographic methods are suitable for purity analysis?

- Methodology : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. For TLC, use silica gel GF254 with ethyl acetate/hexane (3:7) and visualize under UV λ 366 nm .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up without compromising stereoselectivity?

- Methodology : Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% stereopurity. Use Lewis acids like ZrCl₄ to stabilize transition states in Knoevenagel reactions .

- Data Contradiction : Conventional thermal methods may favor byproducts (e.g., Z-isomers); real-time monitoring via FT-IR or Raman spectroscopy helps adjust conditions dynamically .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodology : Reconcile discrepancies using DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts. For example, chromenyl ring current effects may deshield protons unexpectedly, aligning computational and experimental data .

Q. What computational strategies predict interactions between this compound and biological targets?

- Methodology : Molecular docking (AutoDock Vina) against enzymes like COX-2 or bacterial topoisomerase IV. Use collision cross-section (CCS) data (e.g., predicted CCS ~158 Ų for [M+H]+) to validate gas-phase conformations in MD simulations .

Q. How do advanced NMR techniques (e.g., NOESY, HSQC) elucidate supramolecular interactions?

- Methodology : NOESY correlations identify π-π stacking between the chromen ring and aromatic residues in protein targets. HSQC maps - couplings to confirm hydrogen bonding with active-site residues .

Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.